BenchChemオンラインストアへようこそ!

Pabsa

Endothelin Receptor Antagonism Vascular Pharmacology Isolated Tissue Assay

PABSA, chemically designated as (R)-(-)-2-(benzo[1,3]dioxol-5-yl)-N-(4-isopropylphenylsulfonyl)-2-(6-methyl-2-propylpyridin-3-yloxy)acetamide hydrochloride, is a non-peptide endothelin receptor antagonist with a molecular formula of C₂₇H₃₀N₂O₆S and a molecular weight of 510.6 g/mol. It was originally developed by Shionogi & Co., Ltd., and is characterized as a potent antagonist of both Endothelin A (ETA) and Endothelin B (ETB) receptors, though with a significant preference for the ETA subtype.

Molecular Formula C27H30N2O6S
Molecular Weight 510.6 g/mol
Cat. No. B1241153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePabsa
Synonyms4-aminobenzylsuccinic acid
PABSA
para-aminobenzylsuccinic acid
Molecular FormulaC27H30N2O6S
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC(=N1)C)OC(C2=CC3=C(C=C2)OCO3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)C(C)C
InChIInChI=1S/C27H30N2O6S/c1-5-6-22-23(13-7-18(4)28-22)35-26(20-10-14-24-25(15-20)34-16-33-24)27(30)29-36(31,32)21-11-8-19(9-12-21)17(2)3/h7-15,17,26H,5-6,16H2,1-4H3,(H,29,30)/t26-/m1/s1
InChIKeyKJNNBRVUQZDOET-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PABSA (CAS 188710-94-3): A High-Potency, Orally Active Endothelin ETA/ETB Receptor Antagonist for Cardiovascular Research


PABSA, chemically designated as (R)-(-)-2-(benzo[1,3]dioxol-5-yl)-N-(4-isopropylphenylsulfonyl)-2-(6-methyl-2-propylpyridin-3-yloxy)acetamide hydrochloride, is a non-peptide endothelin receptor antagonist with a molecular formula of C₂₇H₃₀N₂O₆S and a molecular weight of 510.6 g/mol [1]. It was originally developed by Shionogi & Co., Ltd., and is characterized as a potent antagonist of both Endothelin A (ETA) and Endothelin B (ETB) receptors, though with a significant preference for the ETA subtype [2]. Its key attributes include high oral bioavailability and a long duration of action, making it a valuable tool compound for investigating the role of endothelin in cardiovascular and renal pathophysiology in vivo .

Why In-Class Endothelin Antagonists Cannot Be Simply Substituted for PABSA in Research Protocols


The class of endothelin receptor antagonists (ERAs) is pharmacologically diverse, with significant variations in receptor subtype selectivity (ETA vs. ETB), binding kinetics, and in vivo efficacy. PABSA distinguishes itself through a unique combination of high potency, ETA-selectivity, and a long duration of action that is not uniformly shared by other well-known ERAs such as the peptide antagonist BQ-123, the mixed antagonist bosentan, or even the highly selective macitentan [1]. For instance, the oral bioavailability and sustained hypotensive effects of PABSA in multiple hypertensive rat models represent a distinct in vivo pharmacological signature. Therefore, substituting PABSA with a different ERA based solely on its ETA-antagonist classification can lead to significantly divergent experimental outcomes, particularly in long-term or oral dosing studies, due to differences in potency, selectivity, and pharmacokinetic profiles.

Quantitative Evidence for PABSA Differentiation vs. ETA Receptor Antagonists and In-Class Comparators


Superior Potency of PABSA in Inhibiting ETA-Mediated Vasocontraction Compared to BQ-123 and Bosentan

PABSA exhibits markedly higher potency than both the selective peptide ETA antagonist BQ-123 and the mixed ETA/ETB antagonist bosentan in inhibiting ETA receptor-mediated vasocontraction. In isolated rabbit vessels, PABSA was 63-fold more potent than BQ-123 and 87-fold more potent than bosentan [1]. A separate study in isolated rat thoracic aorta confirmed a similar ~40-fold and ~100-fold potency advantage over BQ-123 and bosentan, respectively .

Endothelin Receptor Antagonism Vascular Pharmacology Isolated Tissue Assay

High ETA Receptor Binding Affinity and Functional Selectivity Profile of PABSA

PABSA binds with high affinity to the ETA receptor and demonstrates functional selectivity. Its binding Ki for ETA is 0.11 nM, which is 227-fold lower than its Ki of 25 nM for the ETB receptor [1]. In functional assays, the selectivity is even more pronounced. The Kb for inhibiting ETA-mediated vasocontraction is 0.46 nM, whereas the Kb for inhibiting ETB-mediated vasocontraction is 94 nM (204-fold selectivity) [1].

Radioligand Binding Assay Receptor Selectivity ETA/ETB Antagonism

Potent Inhibition of ET-1-Induced Calcium Mobilization in A7r5 Cells by PABSA

PABSA potently inhibits the ETA receptor-mediated increase in intracellular calcium, a key second messenger in vascular smooth muscle contraction. In rat aortic smooth muscle A7r5 cells, PABSA inhibited the ET-1-induced rise in [Ca2+]i with an IC50 of 0.17 nM . This cellular potency is consistent with its high binding affinity and functional antagonism observed in tissue preparations.

Calcium Signaling Cell-Based Assay ETA Antagonist Activity

Sustained Oral Bioavailability and Long-Duration Hypotensive Effects of PABSA in Hypertensive Rat Models

PABSA demonstrates robust oral bioavailability, leading to a long-lasting hypotensive effect. A single oral dose (10-100 mg/kg) significantly reduced blood pressure in DOCA-salt hypertensive rats, spontaneously hypertensive rats (SHRs), and stroke-prone SHRs (SHRSPs), with the effect being sustained for 24 hours or longer [1]. This long duration of action is a key differentiator from some other ERAs with shorter half-lives, reducing the need for frequent dosing in chronic in vivo studies.

Oral Bioavailability In Vivo Pharmacology Hypertension Model

Validated Research Applications for PABSA Based on Quantitative Evidence


Ex Vivo Vascular Reactivity Studies Requiring High ETA Potency and Selectivity

Given its sub-nanomolar potency (Kb of 0.46 nM) and 204-fold functional selectivity for ETA over ETB-mediated vasocontraction [1], PABSA is an optimal tool for ex vivo organ bath experiments using isolated blood vessels. It allows researchers to cleanly inhibit the ETA component of ET-1-induced contraction at very low concentrations, minimizing off-target effects and solvent interference. The well-documented potency advantage (63- to 100-fold) over comparators like BQ-123 and bosentan in the same assays provides a clear rationale for its selection.

Chronic In Vivo Studies of Hypertension and Cardiovascular Remodeling

PABSA's high oral bioavailability and uniquely long duration of action (≥24 hours) in multiple hypertensive rat models (DOCA-salt, SHR, SHRSP) [2] make it the compound of choice for long-term, orally dosed studies. This sustained efficacy simplifies dosing to once daily, reduces animal handling, and ensures consistent target coverage throughout the study period. This is a distinct advantage over other ERAs that may require more frequent administration to maintain a similar level of blood pressure reduction.

Investigating ETA-Specific Signaling in Vascular Smooth Muscle Cells

For researchers utilizing the A7r5 rat aortic smooth muscle cell line, PABSA provides a highly potent and selective tool to interrogate ETA-specific signaling pathways. The compound's IC50 of 0.17 nM for inhibiting ET-1-induced calcium mobilization in these cells offers a precise and reproducible starting point for dose-response experiments, ensuring complete and selective blockade of the ETA-mediated component of cellular activation.

Mechanistic Studies Differentiating the Roles of ETA and ETB Receptors

The clear quantitative profile of PABSA—with binding Ki values of 0.11 nM for ETA and 25 nM for ETB, and functional Kb values of 0.46 nM (ETA) and 94 nM (ETB) [1]—makes it an excellent pharmacological tool for dissecting the distinct and sometimes opposing physiological roles of ETA and ETB receptors. By using PABSA at concentrations that saturate ETA receptors while largely sparing ETB, researchers can selectively probe ETA-mediated effects in complex biological systems, such as in studies of renal function or pulmonary hypertension.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pabsa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.